N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its biological activity and versatility in chemical synthesis. The presence of a methanesulfonyl group and a phenyl ring further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Industrial methods also focus on minimizing waste and ensuring environmental compliance through green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the benzoxazole ring or the methanesulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the benzoxazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce modified benzoxazole compounds. Substitution reactions can introduce various functional groups onto the phenyl ring or benzoxazole core.
Scientific Research Applications
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide stands out due to its unique combination of a benzoxazole core, a methanesulfonyl group, and a phenyl ring.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-25(22,23)11-5-10-19-18(21)14-8-9-16-15(12-14)17(24-20-16)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,19,21)/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHKFROISIOMFS-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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